![molecular formula C15H28N2OSi B13854410 4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine is a synthetic organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a benzene ring via an oxypropyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzene-1,4-diamine and tert-butyl(dimethyl)silyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl(dimethyl)silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
科学的研究の応用
4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The benzene-1,4-diamine moiety can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzene-1,2-diamine: Similar structure but lacks the oxypropyl linkage and tert-butyl(dimethyl)silyl group.
4-tert-Butyl-o-phenylenediamine: Similar structure but differs in the position of the amino groups.
Uniqueness
4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine is unique due to the presence of the tert-butyl(dimethyl)silyl group, which imparts specific chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H28N2OSi |
|---|---|
分子量 |
280.48 g/mol |
IUPAC名 |
4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine |
InChI |
InChI=1S/C15H28N2OSi/c1-12(18-19(5,6)15(2,3)4)11-17-14-9-7-13(16)8-10-14/h7-10,12,17H,11,16H2,1-6H3 |
InChIキー |
UHJBRUYXNFEWTL-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=CC=C(C=C1)N)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


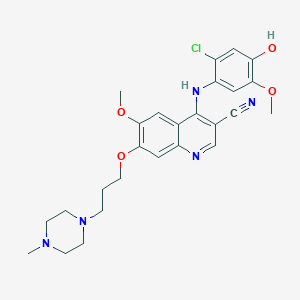
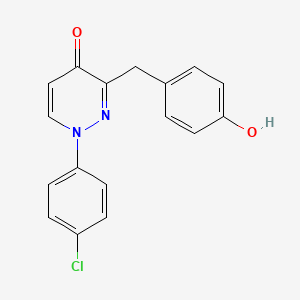
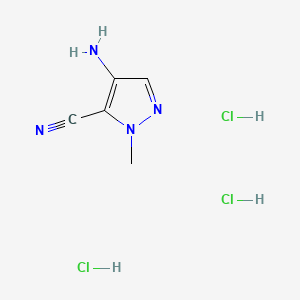
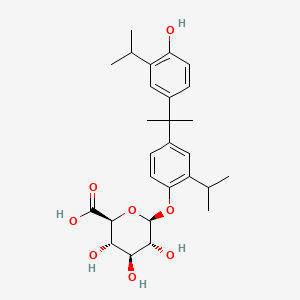

![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

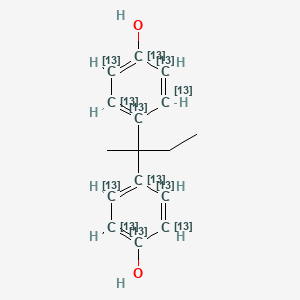
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
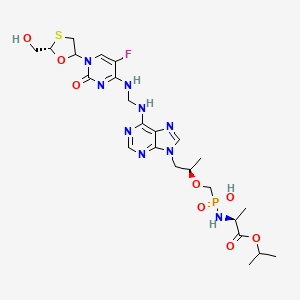
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)


